5-Chloro-2-(ethylthio)pyrimidine-4-carboxylic acid 5-Chloro-2-(ethylthio)pyrimidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 382610-58-4
VCID: VC4317739
InChI: InChI=1S/C7H7ClN2O2S/c1-2-13-7-9-3-4(8)5(10-7)6(11)12/h3H,2H2,1H3,(H,11,12)
SMILES: CCSC1=NC=C(C(=N1)C(=O)O)Cl
Molecular Formula: C7H7ClN2O2S
Molecular Weight: 218.66

5-Chloro-2-(ethylthio)pyrimidine-4-carboxylic acid

CAS No.: 382610-58-4

Cat. No.: VC4317739

Molecular Formula: C7H7ClN2O2S

Molecular Weight: 218.66

* For research use only. Not for human or veterinary use.

5-Chloro-2-(ethylthio)pyrimidine-4-carboxylic acid - 382610-58-4

Specification

CAS No. 382610-58-4
Molecular Formula C7H7ClN2O2S
Molecular Weight 218.66
IUPAC Name 5-chloro-2-ethylsulfanylpyrimidine-4-carboxylic acid
Standard InChI InChI=1S/C7H7ClN2O2S/c1-2-13-7-9-3-4(8)5(10-7)6(11)12/h3H,2H2,1H3,(H,11,12)
Standard InChI Key QVLLQQCIXDDUBY-UHFFFAOYSA-N
SMILES CCSC1=NC=C(C(=N1)C(=O)O)Cl

Introduction

Chemical Identity and Structural Properties

Molecular and Structural Characteristics

The compound has the molecular formula C₇H₇ClN₂O₂S and a molar mass of 218.66 g/mol . Its IUPAC name is 5-chloro-2-ethylsulfanylpyrimidine-4-carboxylic acid, with the SMILES notation CCSC1=NC=C(C(=N1)C(=O)O)Cl . Key structural features include:

  • A pyrimidine ring substituted at the 2-position with an ethylthio (-S-C₂H₅) group.

  • A chlorine atom at the 5-position.

  • A carboxylic acid (-COOH) group at the 4-position.

Table 1: Physicochemical Properties

PropertyValue
Boiling Point398.1 ± 22.0 °C (Predicted)
Density1.51 ± 0.1 g/cm³ (Predicted)
pKa1.17 ± 0.25 (Predicted)
Melting Point170°C (Analogous compound)
SolubilityLimited in water; soluble in polar organic solvents (e.g., DMSO, methanol)

Synthesis and Reaction Pathways

Primary Synthetic Routes

The synthesis of 5-chloro-2-(ethylthio)pyrimidine-4-carboxylic acid typically involves multi-step reactions, as outlined in patents and academic protocols:

Halogenation and Thioalkylation

A patent by WO2021113282A1 describes a method for synthesizing 2-thioalkyl pyrimidines via halogenating agents (e.g., POCl₃, SOCl₂) and subsequent substitution with ethanethiol . Key steps include:

  • Halogenation: Treatment of a pyrimidine precursor (e.g., 4-hydroxy-5-chloropyrimidine) with POCl₃ to form a reactive intermediate.

  • Thioalkylation: Reaction with ethanethiol in the presence of a base (e.g., triethylamine) to introduce the ethylthio group .

Minisci Reaction for Functionalization

An alternative route involves the Minisci reaction, which enables radical-based functionalization of pyrimidine cores. Regan et al. demonstrated that 5-halopyrimidines undergo regioselective carboxylation under biphasic conditions (toluene-water) with acetic acid as a promoter .

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield
HalogenationPOCl₃, DMF, 60–100°C70–85%
ThioalkylationEthanethiol, Et₃N, RT60–75%
CarboxylationK₂S₂O₈, CO₂, Cu(OAc)₂, 80°C48%

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

The compound’s electrophilic pyrimidine core and functional groups make it a key intermediate in drug discovery:

  • Anticancer Agents: Derivatives of this compound are precursors to MDM2 inhibitors, such as AA-115/APG-115, which activate p53 in cancer cells .

  • Antiviral Compounds: Thioalkyl pyrimidines are explored for protease inhibition in viral replication .

Case Study: MDM2 Inhibitor Development

In a 2017 study, Jung et al. utilized 5-chloro-2-(ethylthio)pyrimidine-4-carboxylic acid to synthesize dispiro[cyclohexane-pyrrolidine-indoline] derivatives. These compounds exhibited nanomolar binding affinity to MDM2 and induced tumor regression in xenograft models .

HazardPrecautionary Measures
Skin ContactWash with soap/water; use gloves
InhalationUse fume hood; avoid dust
StorageKeep in a dry, ventilated area

Comparative Analysis with Analogues

Structural Analogues and Properties

Modifying the thioalkyl or carboxyl groups alters physicochemical and biological activity:

Table 4: Comparison with Analogues

CompoundSubstituentBoiling Point (°C)pKa
5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid-S-CH₃1701.20
5-Chloro-2-(ethylthio)pyrimidine-4-carboxylic acid-S-C₂H₅398.11.17
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate-COOEtNot reportedN/A

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